toxicity profile and safety data of 4-Isopropoxy-3,5-diisopropylbenzoic acid
toxicity profile and safety data of 4-Isopropoxy-3,5-diisopropylbenzoic acid
An In-depth Technical Guide to the Toxicological Profile and Safety Assessment of 4-Isopropoxy-3,5-diisopropylbenzoic acid
Introduction
4-Isopropoxy-3,5-diisopropylbenzoic acid (CAS No. 2918851-48-4) is a substituted benzoic acid derivative.[1][2] As with any novel chemical entity intended for potential therapeutic or industrial application, a thorough evaluation of its toxicological profile is paramount for ensuring human safety and navigating the regulatory landscape. Direct, comprehensive toxicological data for this specific molecule is not extensively available in the public domain. Therefore, this guide adopts a foundational, predictive, and strategic approach.
As a Senior Application Scientist, my objective is not merely to collate disparate data points, but to construct a robust, scientifically-grounded framework for the toxicological evaluation of this compound. We will leverage data from structurally similar molecules (analogs) to identify potential hazards and design a logical, tiered testing strategy—from initial in vitro screens to definitive in vivo studies. This document is intended for researchers, toxicologists, and drug development professionals, providing both the "what" and the critical "why" behind each experimental choice, ensuring a self-validating and comprehensive safety assessment.
Part 1: Physicochemical Profile and Structural Analysis
A molecule's structure and physicochemical properties are the foundational predictors of its biological activity, including its potential for toxicity.
Chemical and Physical Properties
The known and computed properties of 4-Isopropoxy-3,5-diisopropylbenzoic acid are summarized below. These parameters are critical for designing experiments, as they influence solubility (vehicle selection for dosing), membrane permeability, and potential for bioaccumulation.
| Property | Value | Source |
| CAS Number | 2918851-48-4 | [1] |
| Molecular Formula | C₁₆H₂₄O₃ | [1] |
| Molecular Weight | 264.36 g/mol | [1] |
| XLogP3-AA (Computed) | 4.5 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Topological Polar Surface Area | 46.5 Ų | [1] |
Structural Alerts and Mechanistic Considerations
The molecule's structure contains several key features that inform a preliminary toxicological hypothesis:
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Benzoic Acid Core: Benzoic acid itself is of low acute toxicity and is metabolized in humans primarily through conjugation with glycine to form hippuric acid, which is then excreted.[3] However, the acidic carboxyl group can be irritating to skin, eyes, and mucous membranes.[3]
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Lipophilic Substituents (Diisopropyl and Isopropoxy Groups): The presence of three isopropyl groups significantly increases the lipophilicity of the molecule, as indicated by the high computed LogP value. This suggests a higher potential for crossing biological membranes and distribution into tissues compared to simple benzoic acid. Increased lipophilicity can sometimes be associated with mechanisms of toxicity like non-polar narcosis in aquatic organisms.[4]
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Metabolic Pathways: The isopropoxy group may be subject to O-dealkylation, a common metabolic pathway, potentially yielding 4-hydroxy-3,5-diisopropylbenzoic acid. The isopropyl groups themselves could undergo oxidation. Understanding these metabolic pathways is crucial, as the toxicity of the parent compound may differ from that of its metabolites.
Part 2: Hazard Identification from Analog Data
In the absence of direct data, regulatory bodies permit the use of analog data to make initial hazard assessments. We will consider compounds with shared structural motifs.
Analysis of Structurally Related Compounds
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4-Hydroxy-3,5-diisopropylbenzoic acid (CAS: 13423-73-9): This is a plausible metabolite and close structural analog.[5][6] Safety data sheets (SDS) for this compound consistently list the following hazards.[7]
-
4-Isopropoxybenzoic acid (CAS: 13205-46-4): This analog shares the isopropoxy and benzoic acid core. Its SDS indicates a similar irritation profile.[8][9]
-
4-Isopropylbenzoic acid (CAS: 536-66-3): This compound shares the benzoic acid core and an isopropyl group, also showing a similar hazard profile.[10]
Summary of Identified Hazards
The consistent findings across these analogs strongly suggest that 4-Isopropoxy-3,5-diisopropylbenzoic acid should be presumed to have the following hazardous properties until proven otherwise through direct testing.
| Hazard Statement | Description | Common Analogs |
| H315 | Causes skin irritation | 4-Hydroxy-3,5-diisopropylbenzoic acid, 4-Isopropoxybenzoic acid, 4-Isopropylbenzoic acid[7][8][10] |
| H319 | Causes serious eye irritation | 4-Hydroxy-3,5-diisopropylbenzoic acid, 4-Isopropoxybenzoic acid, 4-Isopropylbenzoic acid[7][8][10] |
| H335 | May cause respiratory irritation | 4-Hydroxy-3,5-diisopropylbenzoic acid, 4-Isopropoxybenzoic acid, 4-Isopropylbenzoic acid[7][8][10] |
This initial hazard profile dictates that stringent handling precautions, including appropriate personal protective equipment (PPE), are mandatory.
Part 3: A Strategic Framework for Toxicological Evaluation
The following tiered testing strategy is proposed to systematically evaluate the safety profile of 4-Isopropoxy-3,5-diisopropylbenzoic acid, progressing from broad in vitro screening to specific in vivo characterization.
Caption: Proposed tiered workflow for toxicological assessment.
In Vitro Toxicity Assessment
The initial phase uses cell-based assays to rapidly screen for fundamental mechanisms of toxicity, minimizing animal use in accordance with the 3Rs principle (Replacement, Reduction, Refinement).
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Rationale: To determine the concentration at which the compound causes cell death. This provides a preliminary indication of its intrinsic toxicity and helps define concentration ranges for subsequent, more complex in vitro assays like genotoxicity tests.
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Recommended Assays:
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MTT Assay: Measures mitochondrial dehydrogenase activity in viable cells.
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LDH Release Assay: Measures lactate dehydrogenase released from cells with damaged plasma membranes.
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-
Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) in a 96-well plate at a density of 1x10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.
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Compound Preparation: Prepare a stock solution of 4-Isopropoxy-3,5-diisopropylbenzoic acid in a suitable solvent (e.g., DMSO). Create a serial dilution series ranging from, for example, 0.1 µM to 1000 µM. Ensure the final solvent concentration in all wells is consistent and non-toxic (typically ≤0.5%).
-
Dosing: Remove the old media from the cells and add 100 µL of fresh media containing the different concentrations of the test compound. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
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MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Rationale: Genotoxicity refers to the ability of a substance to damage DNA, which can lead to mutations and potentially cancer.[11][12] A standard battery of tests is required to assess different genotoxic endpoints. A negative result in a comprehensive battery provides strong evidence that the compound is not a genotoxic carcinogen.[13]
Caption: Standard in vitro genotoxicity testing battery.
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Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are sensitive to different types of mutagens.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction, typically from Aroclor- or phenobarbital-induced rat liver). This is critical because some chemicals only become genotoxic after being metabolized.
-
Dose-Range Finding: Perform a preliminary experiment to determine the appropriate concentration range, identifying the highest non-toxic concentration.
-
Main Experiment (Plate Incorporation Method): a. To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at a specific concentration (or vehicle control), and 0.5 mL of the S9 mix (or buffer for the non-S9 condition). b. After a brief pre-incubation, add 2.0 mL of molten top agar containing a trace amount of histidine and biotin. c. Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring and Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate. A positive result is typically defined as a dose-dependent increase in revertants, with at least one concentration showing a doubling (or more) of revertants compared to the negative control.
In Vivo Toxicity Assessment
If in vitro results are favorable and the compound is advancing, in vivo studies in animal models are required. These studies are designed according to international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).[14]
-
Rationale: This study provides a preliminary estimate of the compound's acute toxicity (the LD₅₀) and identifies clinical signs of toxicity and potential target organs after a single high-dose exposure. The results are essential for classifying the substance and for selecting doses for repeated-dose studies.
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Methodology: This is a stepwise procedure using a small number of animals (typically rats). A starting dose is administered to a group of animals. Depending on the outcome (mortality or survival), the dose is either increased or decreased for the next group. Observations include mortality, clinical signs, body weight changes, and gross necropsy findings.
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Rationale: This is the cornerstone of sub-acute toxicity testing. It provides information on the potential health hazards likely to arise from repeated exposure over a longer period. Critically, it aims to identify the specific target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL) .
-
Methodology:
-
Species: Typically Wistar or Sprague-Dawley rats.
-
Dosing: The compound is administered daily (e.g., by oral gavage) for 28 days to several groups of animals at three or more dose levels, plus a vehicle control group.
-
Observations: Comprehensive monitoring includes:
-
Clinical: Daily checks for signs of toxicity, weekly body weight and food consumption.
-
Hematology & Clinical Chemistry: Blood samples are taken at termination to assess effects on red and white blood cells, platelets, liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and other parameters.
-
Pathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed, and a comprehensive set of tissues is collected for microscopic examination (histopathology).
-
-
-
Rationale: For any compound with potential human exposure, especially pharmaceuticals, assessing the risk to reproduction and development is mandatory.[14][15] This screening study provides initial information on potential effects on male and female fertility, pregnancy, and early offspring development.
-
Methodology: The compound is administered to male and female rats for a period before mating, during mating, and for females, throughout gestation and early lactation. Endpoints evaluated include mating performance, fertility rates, gestation length, litter size, and pup viability and growth.
Part 4: Conclusion and Risk Assessment
The comprehensive dataset generated through this proposed framework allows for a robust safety assessment. The key output is the identification of target organs and the determination of the NOAEL from the most sensitive species and endpoint. This NOAEL is the highest dose at which no statistically or biologically significant adverse effects were observed. It serves as the foundation for establishing a safe level of human exposure, such as a Permitted Daily Exposure (PDE) or an Acceptable Daily Intake (ADI), by applying appropriate safety factors. The initial hazard identification based on analog data—skin, eye, and respiratory irritation—should be confirmed or refuted by the observations in the in vivo studies.
This structured, data-driven approach ensures that the toxicological profile of 4-Isopropoxy-3,5-diisopropylbenzoic acid is characterized with scientific rigor, meeting the standards required for drug development and regulatory submission.
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